molecular formula C9H12 B14460274 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene CAS No. 68757-94-8

7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene

Cat. No.: B14460274
CAS No.: 68757-94-8
M. Wt: 120.19 g/mol
InChI Key: QTWUNHIZBRJBGQ-UHFFFAOYSA-N
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Description

7,7-Dimethylbicyclo[221]hepta-2,5-diene is a bicyclic hydrocarbon with a unique structure that features two methyl groups attached to the seventh carbon of the bicyclo[221]hepta-2,5-diene framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of isoprene with maleic anhydride, followed by decarboxylation to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Bromine in carbon tetrachloride or other non-polar solvents.

Major Products Formed:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Saturated bicyclic hydrocarbons.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism by which 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene exerts its effects depends on the specific reaction or application. In chemical reactions, the strained ring system and the presence of double bonds make it highly reactive. The compound can act as a dienophile in Diels-Alder reactions or undergo electrophilic addition reactions due to the electron-rich double bonds .

Comparison with Similar Compounds

Uniqueness: 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the two methyl groups, which introduce steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable compound for studying the effects of steric factors in chemical reactions and for designing molecules with specific properties .

Properties

CAS No.

68757-94-8

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

7,7-dimethylbicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C9H12/c1-9(2)7-3-4-8(9)6-5-7/h3-8H,1-2H3

InChI Key

QTWUNHIZBRJBGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C=CC1C=C2)C

Origin of Product

United States

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